7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
7-((2-(Trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 2166596-69-4) is a pyrrolopyrimidinone derivative with a molecular formula of C₁₂H₁₉N₃O₂Si and a molecular weight of 265.39 g/mol . It features a 7-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group, which enhances solubility and stability during synthetic processes, particularly in pharmaceutical intermediates . This compound is widely utilized in the synthesis of Janus kinase (JAK) inhibitors, such as Ruxolitinib and Baricitinib, where the SEM group acts as a temporary protector for the pyrrolopyrimidine core during coupling reactions .
Properties
IUPAC Name |
7-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2Si/c1-18(2,3)7-6-17-9-15-5-4-10-11(15)13-8-14-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAAUWOBEVQNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-((2-(Trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H21N5OSi
- Molecular Weight : 315.446 g/mol
- CAS Number : 2166596-69-4
- IUPAC Name : Trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Kinases : Compounds in the pyrrolo[2,3-d]pyrimidine class have been shown to inhibit kinases involved in cancer progression. For instance, a related compound demonstrated potent inhibition of JAK kinases, which are crucial in hematological malignancies .
- Antiviral Activity : Some studies suggest that targeting nucleotide biosynthesis pathways can lead to antiviral effects. Inhibitors of pyrimidine metabolism have shown promise against hepatitis E virus (HEV), indicating a potential pathway for therapeutic application .
- Cell Proliferation and Migration : Similar compounds have been tested for their ability to inhibit cell proliferation and migration in various cancer cell lines, showing significant activity against epidermal carcinoma cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Studies : A study conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives revealed that certain modifications led to enhanced potency against cancer cell lines. The study highlighted the importance of structural variations in achieving desired biological effects .
- Antiviral Efficacy : Research into pyrimidine synthesis pathways has shown that inhibiting specific enzymes can significantly reduce viral replication rates. This suggests that compounds like this compound may be developed into antiviral agents targeting similar pathways .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Case Study : A study published by the Royal Society of Chemistry explored derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, demonstrating their activity against various cancer cell lines. The results indicated that modifications to the pyrrolo[2,3-d]pyrimidine core could enhance anticancer activity while reducing toxicity to normal cells .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules. Its trimethylsilyl group provides stability and facilitates reactions under mild conditions.
- Synthesis Example : In a recent experiment, 7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was utilized in the microwave-assisted synthesis of related pyrrolo compounds, achieving yields of up to 65% under optimized conditions .
Biological Studies
Research has also focused on the biological implications of this compound, particularly its role in modulating enzyme activity or acting as a ligand for protein interactions.
- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression, making them potential leads for targeted therapies .
Comparison with Similar Compounds
Structural and Functional Group Variations
The SEM-protected pyrrolopyrimidinone is compared to structurally related compounds (Table 1):
Key Observations :
- SEM Group Utility : The SEM group in the target compound improves synthetic flexibility by protecting reactive sites, enabling selective functionalization during multi-step syntheses . In contrast, chloro or methylsulfanyl substituents (e.g., in and ) offer distinct electronic and steric effects, influencing reactivity and binding affinity .
- Amino vs. SEM Substituents: 2-Amino-pyrrolopyrimidinones () are direct precursors for nucleoside analogs but lack the synthetic versatility of SEM-protected derivatives, which avoid unwanted side reactions during coupling .
- Bulkier Substituents : Compounds like the bis-pyrrolopyrimidine in exhibit folded conformations due to steric interactions, whereas the SEM group’s linear (2-(trimethylsilyl)ethoxy)methyl chain may reduce conformational rigidity .
Pharmacological Relevance
- JAK Inhibitors : The SEM-protected compound is critical for synthesizing Baricitinib, a JAK1/2 inhibitor used in autoimmune diseases .
- Anticancer Agents: Pyridopyrimidinones with thiadiazole/pyrazoline moieties () show potent activity against MCF-7 breast cancer cells, highlighting structural adaptability for oncology .
- Kinase Selectivity : Aryl and piperazinyl substituents () enhance selectivity for tyrosine kinases, underscoring the role of substituents in target engagement .
Stability and Metabolic Considerations
Preparation Methods
General Synthetic Strategy
The preparation typically involves two main stages:
- Stage 1: Synthesis of the pyrrolo[2,3-d]pyrimidine core, often starting from 4-substituted pyrrolo[2,3-d]pyrimidines such as 4-iodo-7H-pyrrolo[2,3-d]pyrimidine.
- Stage 2: Introduction of the 2-(trimethylsilyl)ethoxy)methyl protecting group at the 7-position via alkylation using the corresponding chloromethyl derivative.
This approach ensures selective protection of the nitrogen at the 7-position while maintaining the integrity of the pyrrolo-pyrimidinone core.
Detailed Preparation Method
Starting Material Preparation
- 4-iodo-7H-pyrrolo[2,3-d]pyrimidine is used as the key starting material.
- It is dissolved in anhydrous N,N-dimethylformamide (DMF).
- Potassium carbonate (K2CO3) is added as a base to deprotonate the nitrogen at the 7-position.
Alkylation with 2-(trimethylsilyl)ethoxymethyl chloride
- 2-(trimethylsilyl)ethoxymethyl chloride is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature (~20°C) for approximately 6 hours.
- This step results in nucleophilic substitution at the 7-position nitrogen, installing the SEM protecting group.
Work-up and Purification
- The reaction is quenched by adding saturated aqueous ammonium chloride solution.
- The product is extracted with ethyl acetate multiple times.
- The combined organic layers are dried over anhydrous sodium sulfate.
- Filtration and solvent removal under reduced pressure yield crude product.
- Purification is performed by silica gel column chromatography using petroleum ether/ethyl acetate mixtures with gradually increasing polarity.
Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-iodo-7H-pyrrolo[2,3-d]pyrimidine + K2CO3 | 20°C | 0.5 h | - | Deprotonation of 7-NH |
| 2 | 2-(trimethylsilyl)ethoxymethyl chloride | 20°C | 6 h | 80 | Alkylation at 7-position nitrogen |
| Work-up | Saturated NH4Cl, extraction, drying | Room temp | - | - | Standard organic work-up |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | - | - | - | Isolates pure product |
Yield of the final compound is reported as approximately 80% under these conditions.
Notes on Reaction Mechanism and Selectivity
- The potassium carbonate base deprotonates the N7-H of the pyrrolo[2,3-d]pyrimidine, generating a nucleophilic nitrogen anion.
- The nucleophile then attacks the electrophilic carbon of the chloromethyl group in 2-(trimethylsilyl)ethoxymethyl chloride.
- The trimethylsilyl group provides steric bulk and lipophilicity, protecting the ethoxy methyl moiety during subsequent synthetic steps.
- The reaction proceeds cleanly at room temperature without the need for heating, minimizing side reactions.
Comparison with Other Preparation Approaches
While the above method is the most documented and reliable, alternative approaches for similar pyrrolo[2,3-d]pyrimidinone derivatives include:
- Multicomponent condensation reactions starting from amino-pyrrole nitriles and aldehydes, followed by cyclization under acidic or thermal conditions. However, these methods are more suited for unsubstituted or methyl-substituted derivatives rather than SEM-protected compounds.
- Direct halogenation followed by palladium-catalyzed coupling reactions to introduce various substituents at the 4- or 7-positions, but these are less common for SEM installation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold | 4-iodo-7H-pyrrolo[2,3-d]pyrimidine |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Alkylating agent | 2-(trimethylsilyl)ethoxymethyl chloride |
| Temperature | Room temperature (~20°C) |
| Reaction time | 6 hours |
| Work-up | Saturated NH4Cl quench, ethyl acetate extraction |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) |
| Yield | ~80% |
Research Findings and Practical Considerations
- The reaction conditions are mild and reproducible, suitable for scale-up in medicinal chemistry laboratories.
- The SEM protecting group is stable under a variety of reaction conditions but can be selectively removed under fluoride ion treatment, allowing further functionalization of the pyrrolo[2,3-d]pyrimidinone core.
- The method has been validated by patent literature and peer-reviewed synthesis reports, confirming its reliability.
- The purity and structural integrity of the final compound are typically confirmed by NMR, mass spectrometry, and chromatographic methods.
Q & A
Basic: What are the key synthetic routes for introducing the SEM [(2-trimethylsilyl)ethoxymethyl] protecting group into pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
The SEM group is introduced via nucleophilic substitution or condensation reactions. For example, in related compounds, SEM protection is achieved by reacting the parent heterocycle with SEM-Cl under basic conditions (e.g., NaH in DMF). Post-protection, intermediates are purified via column chromatography or recrystallization (methanol/water) to isolate the SEM-protected product . Evidence from analogous syntheses (e.g., Boc-protected intermediates) suggests that optimal pH and anhydrous conditions are critical to prevent premature deprotection .
Basic: How is structural characterization of SEM-protected pyrrolo[2,3-d]pyrimidines performed?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~0.1 ppm (trimethylsilyl protons) and δ ~3.5–5.5 ppm (SEM methylene/ethoxy groups) confirm SEM incorporation. For example, in SEM-protected analogs, H-5 and H-6 protons in the pyrrole ring appear as doublets (J = 3.4–3.5 Hz) .
- HRMS : Accurate mass analysis (e.g., APCI) verifies molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
- XRD : Crystallography resolves steric effects of the bulky SEM group on ring conformation .
Advanced: How can reaction conditions be optimized for SEM protection to mitigate side reactions?
Methodological Answer:
- Temperature Control : Reflux in isopropanol (80–90°C) minimizes thermal decomposition, as seen in analogous nucleophilic substitutions .
- Catalyst Use : Acidic conditions (e.g., 3 drops conc. HCl in isopropanol) accelerate SEM coupling while suppressing competing pathways like ring oxidation .
- Stoichiometry : A 3:1 amine-to-substrate ratio ensures complete substitution, as demonstrated in 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives .
Advanced: How is instability of intermediates addressed during multi-step syntheses involving SEM groups?
Methodological Answer:
- Inert Atmosphere : Reactions under N₂/Ar prevent moisture-induced SEM deprotection.
- Low-Temperature Storage : Intermediates like 4-chloro-5-ethyl derivatives are stored at –20°C to avoid hydrolysis .
- TLC Monitoring : Regular checks (e.g., silica gel, CH₂Cl₂/MeOH 9:1) identify degradation products early .
Basic: What is the role of protecting groups (e.g., SEM, Boc) in pyrrolo[2,3-d]pyrimidine chemistry?
Methodological Answer:
- SEM : Protects NH groups during subsequent functionalization (e.g., iodination at C-5) and enhances solubility in organic solvents .
- Boc : Used in tandem with SEM to block competing reactive sites, as seen in tris-Boc-protected intermediates . Deprotection is achieved via TFA in CH₂Cl₂ .
Advanced: How can contradictory biological activity data (e.g., kinase inhibition) be resolved for SEM-protected analogs?
Methodological Answer:
- Dose-Response Curves : Confirm IC₅₀ consistency across assays (e.g., EGFR vs. VEGFR2 inhibition) .
- Metabolic Stability Tests : Assess SEM deprotection in cell media (LC-MS monitoring) to distinguish intrinsic activity from prodrug effects .
- Co-crystallography : Resolve binding modes to identify steric clashes caused by the SEM group .
Advanced: What experimental designs are robust for evaluating SEM-protected compounds in biological assays?
Methodological Answer:
- Split-Plot Design : Assign SEM analogs and controls to randomized blocks (e.g., 4 replicates, 5 plants/block) to account for variability in cellular uptake .
- Dual-Activity Profiling : Test compounds against kinase panels and apoptosis markers (e.g., caspase-3) to disentangle primary vs. off-target effects .
Basic: What purification strategies are effective for SEM-protected derivatives?
Methodological Answer:
- Recrystallization : Use methanol/water (1:3 v/v) for high-purity (>95%) solids .
- Prep-HPLC : C18 columns (ACN/water + 0.1% TFA) resolve polar byproducts (e.g., deprotected amines) .
Advanced: How can low yields in SEM coupling reactions be improved?
Methodological Answer:
- Microwave Assistance : Shorten reaction times (e.g., 30 min at 120°C vs. 12 h reflux) to reduce side-product formation .
- Alternative Solvents : Dioxane or THF improves SEM-Cl solubility and reaction homogeneity .
Advanced: What challenges arise in interpreting NMR splitting patterns for SEM-protected pyrrolo[2,3-d]pyrimidines?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
